Product packaging for Sodium 2-(5-cyanopyridin-2-yl)acetate(Cat. No.:CAS No. 1803606-70-3)

Sodium 2-(5-cyanopyridin-2-yl)acetate

Cat. No.: B1449028
CAS No.: 1803606-70-3
M. Wt: 184.13 g/mol
InChI Key: GXZBMEVMWPGIBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS 1803606-70-3) is a chemical compound with the molecular formula C₈H₅N₂NaO₂ and a molecular weight of 184.13 g/mol . It is offered as a research-grade material strictly for laboratory use and is not intended for diagnostic or therapeutic applications. This compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery efforts . Its structure, featuring a pyridine ring with both cyano and acetate functional groups, makes it a valuable precursor for constructing more complex molecules. While specific biological data for this compound is limited, compounds with analogous heterocyclic structures have demonstrated significant research value as potential therapeutics . For instance, related heterocyclic derivatives have been investigated as DNA minor groove binders, which can inhibit the interaction between transcription factors and DNA . Such inhibitors are being explored in oncology research, for example, in targeting transcription factors like HOXA9, which is implicated in acute myeloid leukemia (AML) . Researchers can leverage this building block to develop novel compounds for use in biological assays and to explore new mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N2NaO2 B1449028 Sodium 2-(5-cyanopyridin-2-yl)acetate CAS No. 1803606-70-3

Properties

IUPAC Name

sodium;2-(5-cyanopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Na/c9-4-6-1-2-7(10-5-6)3-8(11)12;/h1-2,5H,3H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZBMEVMWPGIBC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Sodium 2-(5-cyanopyridin-2-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 2-(5-cyanopyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
  • Substituents: 5-trifluoromethyl (-CF₃) group instead of 5-cyano (-CN).
  • Molecular Formula : C₈H₅F₃NNaO₂.
  • The trifluoromethyl group is bulkier, which may sterically hinder interactions in biological systems .
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
  • Substituents : 5-methyl (-CH₃) and a hydroxyl (-OH) group on the acetate chain.
  • Molecular Formula: C₈H₉NO₃Na.
  • Key Differences: The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
Sodium 2-(5-chloropyrimidin-4-yl)acetate
  • Core Structure : Pyrimidine ring instead of pyridine.
  • Substituents : 5-chloro (-Cl) group.
  • Molecular Formula : C₆H₅ClN₂O₂Na.
  • Key Differences : The pyrimidine ring (two nitrogen atoms) alters electronic properties and binding affinity in coordination chemistry. Chlorine’s electronegativity may influence reactivity in nucleophilic substitution reactions .

Ester Derivatives vs. Sodium Salts

Methyl 2-(5-cyanopyridin-2-yl)acetate
  • Functional Group : Methyl ester (-COOCH₃) instead of sodium carboxylate.
  • Molecular Formula : C₉H₇N₂O₂.
  • Key Differences : The ester form is more lipophilic, favoring absorption in organic solvents. It serves as a precursor for hydrolysis to the carboxylic acid or sodium salt under basic conditions .
Ethyl 2-(5-fluoropyridin-2-yl)aminoacetate
  • Functional Group: Ethyl ester (-COOCH₂CH₃) and amino (-NH-) linkage.
  • Molecular Formula : C₉H₁₁FN₂O₂.
  • Key Differences: The amino group enables participation in hydrogen bonding and coordination chemistry, while the fluorine atom enhances metabolic stability by resisting oxidation .

Halogen-Substituted Analogs

Ethyl 2-(5-iodopyridin-2-yl)acetate
  • Substituents : 5-iodo (-I) group.
  • Molecular Formula: C₉H₁₀INO₂.
  • Key Differences : Iodine’s large atomic radius and polarizability make this compound useful in radiolabeling or as a heavy-atom derivative in crystallography. However, it is less stable under UV light compared to chloro or fluoro analogs .
Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
  • Substituents: Bromine (-Br) and cyano (-CN) groups.
  • Molecular Formula : C₁₀H₉BrN₂O₂.
  • Key Differences: The conjugated cyano and bromine groups enhance electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The α,β-unsaturated ester moiety allows for Michael addition reactions .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Properties Reference
Sodium 2-(5-cyanopyridin-2-yl)acetate Pyridine 5-CN, 2-CH₂COO⁻Na⁺ C₈H₅N₂O₂Na High aqueous solubility
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate Pyridine 5-CF₃, 2-CH₂COO⁻Na⁺ C₈H₅F₃NNaO₂ Lipophilic, steric hindrance
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate Pyridine 5-CH₃, 2-OH-CH₂COO⁻Na⁺ C₈H₉NO₃Na Hydrogen-bonding capacity
Methyl 2-(5-cyanopyridin-2-yl)acetate Pyridine 5-CN, 2-CH₂COOCH₃ C₉H₇N₂O₂ Lipophilic precursor
Ethyl 2-(5-fluoropyridin-2-yl)aminoacetate Pyridine 5-F, 2-NH-CH₂COOCH₂CH₃ C₉H₁₁FN₂O₂ Metabolic stability

Biological Activity

Sodium 2-(5-cyanopyridin-2-yl)acetate is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a cyanopyridine moiety, which enhances its biological activity. The presence of the acetate group contributes to its solubility and reactivity in biological systems. This compound is often used as a building block in organic synthesis and has shown potential in various pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Interactions : The compound interacts with various enzymes, influencing their activity through inhibition or activation. This can affect metabolic pathways and cellular functions.
  • Cellular Effects : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. These effects can lead to alterations in cell growth and differentiation.
  • Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.

The mechanism by which this compound exerts its biological effects involves several steps:

  • Binding to Enzymes : The compound binds to specific enzymes, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways, leading to reduced substrate conversion.
  • Gene Regulation : It can influence transcription factors, thereby affecting the expression of target genes associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionAlters activity of metabolic enzymes
Cell SignalingModulates pathways critical for growth
Anti-inflammatoryPotential to reduce inflammation
AnticancerMay inhibit cancer cell proliferation

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits selective inhibition against specific cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells in laboratory settings, suggesting potential for therapeutic use in oncology.
  • In Vivo Models : Animal studies have indicated that this compound can enhance metabolic activity at lower doses while exhibiting toxicity at higher concentrations. This dosage-dependent effect underscores the importance of careful dosing in therapeutic applications.
  • Comparison with Similar Compounds : When compared to other cyanopyridine derivatives, this compound showed unique binding affinities and biological activities, making it a valuable candidate for further research.

Q & A

Q. What are the recommended synthetic routes for Sodium 2-(5-cyanopyridin-2-yl)acetate?

The compound can be synthesized via base-mediated reactions involving pyridine derivatives and chloroacetic acid. For example, analogous syntheses involve reacting 5-substituted pyridine precursors (e.g., 5-methylpyridine-2-carboxylic acid) with chloroacetic acid in the presence of sodium hydroxide to form the sodium salt . Reaction optimization includes temperature control (typically 50–80°C) and solvent selection (e.g., aqueous ethanol) to enhance yield and purity.

Q. How can the structural integrity of this compound be confirmed?

Use spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm pyridine ring protons (δ 7.5–8.5 ppm) and acetate methylene groups (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak [M–Na]^- to verify molecular weight .
  • FT-IR : Identify characteristic peaks for the cyano group (~2240 cm1^{-1}) and carboxylate (asymmetric stretch ~1600 cm1^{-1}) .

Q. What are the critical storage conditions for this compound?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the cyano group or oxidation. Avoid exposure to moisture, as sodium carboxylates are hygroscopic and may form hydrates .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, highlighting reactive sites like the pyridine nitrogen or carboxylate oxygen. These insights guide derivatization strategies, such as coordination chemistry with metal ions (e.g., Cu2+^{2+}) for catalytic studies .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

If unexpected peaks arise in 1H^1H-NMR (e.g., split signals), conduct variable-temperature NMR to assess dynamic processes like tautomerism. For ambiguous mass spectrometry results, use High-Resolution Mass Spectrometry (HRMS) to distinguish between isobaric species (e.g., sodium adducts vs. protonated forms) .

Q. How does the cyano substituent influence the compound’s biological activity?

The electron-withdrawing cyano group enhances binding to biological targets (e.g., enzymes with nucleophilic active sites). In vitro assays, such as kinase inhibition studies, can compare activity with non-cyano analogs (e.g., 5-methyl or 5-trifluoromethyl derivatives) to quantify structure-activity relationships .

Q. What methodologies optimize reaction conditions for derivatizing this compound?

Use Design of Experiments (DoE) to screen variables:

  • Temperature : 25–100°C (affects reaction rate and side-product formation).
  • Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while ethanol/water mixtures stabilize carboxylate intermediates .
  • Catalyst : Transition metals (e.g., Pd/C) enable cross-coupling reactions for introducing aryl/alkyl groups .

Key Methodological Notes

  • Contradiction Handling : Cross-validate analytical data with orthogonal techniques (e.g., X-ray crystallography for ambiguous structures) .
  • Biological Assays : Prioritize target-specific assays (e.g., enzyme inhibition) over broad-spectrum antimicrobial tests to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(5-cyanopyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(5-cyanopyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.